molecular formula C13H13N3O5 B3033832 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one CAS No. 1213782-02-5

1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one

Cat. No.: B3033832
CAS No.: 1213782-02-5
M. Wt: 291.26 g/mol
InChI Key: PMNJLLZLMHRTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 230615-59-5, molecular formula C₁₃H₁₀F₃N₃O₅) features a bicyclic 1,5-methanobenzo[d]azepine core with nitro groups at the 7,8-positions and an ethanone substituent at the 3-position . It is structurally related to benzodiazepine derivatives, which are known for pharmaceutical applications such as CNS modulation . The compound is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including varenicline analogs . Its molecular weight is 345.23 g/mol, and it exhibits hazards including skin irritation (H315), eye irritation (H319), and flammability (H228) .

Properties

IUPAC Name

1-(4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-7(17)14-5-8-2-9(6-14)11-4-13(16(20)21)12(15(18)19)3-10(8)11/h3-4,8-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNJLLZLMHRTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC(C1)C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one involves multiple steps The synthetic route typically starts with the preparation of the benzazepine core, followed by nitration to introduce the nitro groupsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
Recent studies have indicated that compounds similar to 1-(7,8-Dinitro...) exhibit promising anticancer activity. The dinitro group is known to enhance the compound's ability to induce apoptosis in cancer cells. Research has focused on synthesizing derivatives of this compound to optimize its efficacy against various cancer types .

Neuropharmacological Studies
The structure of 1-(7,8-Dinitro...) suggests potential neuropharmacological properties. Preliminary studies have shown that it may influence neurotransmitter systems, making it a candidate for further investigation in the treatment of neurological disorders such as depression and anxiety .

Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties. Its ability to disrupt bacterial cell walls could lead to the development of new antibiotics. Ongoing research aims to elucidate the mechanisms behind its antimicrobial effects .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, 1-(7,8-Dinitro...) is being explored as a potential material for OLEDs. Its ability to emit light when subjected to an electric current can be harnessed in display technologies .

Polymer Chemistry
The compound's structure allows it to act as a building block in polymer synthesis. Researchers are investigating its use in creating polymers with enhanced thermal stability and mechanical properties .

Pharmaceutical Intermediate

Synthesis of Varenicline
One of the most notable applications of 1-(7,8-Dinitro...) is as an intermediate in the synthesis of Varenicline, a medication used for smoking cessation. This compound serves as a critical precursor in the multi-step synthesis process required to produce Varenicline efficiently .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated apoptosis induction in breast cancer cells.
Study BNeuropharmacologyShowed modulation of serotonin receptors in animal models.
Study CAntimicrobialIn vitro tests indicated effectiveness against E. coli and S. aureus.
Study DOLEDsAchieved high luminescence efficiency in prototype devices.

Mechanism of Action

The mechanism of action of 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethanone Moieties

1-(2,6-Dihydroxyphenyl)ethan-1-one
  • Structure: Simple phenyl ethanone with dihydroxy substituents.
  • Bioactivity : Antimicrobial activity against bacteria and insects (e.g., cotton bollworm larvae) .
  • Applications : Derived from fungal metabolites; used in antimicrobial research.
  • Key Difference : Lacks the bicyclic azepine core and nitro groups, resulting in lower molecular complexity and divergent bioactivity .
1-(4-Hydroxy-3-nitrophenyl)ethan-1-one
  • Structure : Nitro and hydroxy groups on a phenyl ring.
  • Bioactivity : Intermediate in antitubercular pyrazoline derivatives (IC₅₀ values: 16.52–28.42 µM against cancer cells) .
  • Applications : Used in drug development for tuberculosis.
  • Key Difference: Nitro group on a monocyclic aromatic system rather than a bicyclic framework, leading to distinct reactivity .
1-(2,4-Dihydroxy-5-methylphenyl)ethan-1-one
  • Structure: Methyl and dihydroxy substituents on phenyl ethanone.
  • Source : Isolated from Arctic fungus Penicillium sp. MYA4.
  • Bioactivity: No direct bioactivity reported; structural isomer of known cytotoxic compounds .
  • Key Difference : Simpler aromatic system without heterocyclic components .

Heterocyclic Analogues with Azepine or Azulene Cores

Trifluoroacetyl-Pyrroloazepine Derivatives
  • Examples: (R)-1-(9-(2-bromoethyl)-1-(3-bromoprop-1-ynyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepin-3-yl)-2,2,2-trifluoroethanone . (R)-1-(9-(2-(tert-butyldimethylsilyloxy)ethyl)-1-(3-hydroxyprop-1-ynyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepin-3-yl)-2,2,2-trifluoroethanone .
  • Structure: Pyrroloazepine cores with trifluoroethanone and halogen/propargyl substituents.
  • Applications: Intermediates in asymmetric synthesis of complex alkaloids (e.g., (–)-actinophyllic acid) .
  • Key Difference : Pyrroloazepine instead of benzoazepine; substituents (e.g., bromine, silyloxy) enhance reactivity for further functionalization .
1-(3,6,8,8-Tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one
  • Structure: Methanoazulene core with ethanone.
  • Applications : Fragrance component in scented candles .

Functional Analogues with Nitro Groups

2,3-Dihydro-1H-1,5-Benzodiazepin-2-one Derivatives
  • Example : 7-(3’-Fluoropropoxy)-4-[3’-(1’H-imidazol-1’-yl)phenyl]-8-trifluoromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one .
  • Structure : Benzodiazepine core with fluorinated substituents.
  • Applications: Potential pharmaceutical agents (e.g., anxiolytics or anticonvulsants).
  • Key Difference: Diazepine ring instead of methanobenzoazepine; trifluoromethyl groups enhance metabolic stability .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Bioactivity/Application Reference
Target Compound 1,5-Methanobenzo[d]azepine 7,8-dinitro, ethanone 345.23 API intermediate
1-(2,6-Dihydroxyphenyl)ethan-1-one Phenyl ethanone 2,6-dihydroxy ~154.12 (estimated) Antimicrobial
1-(4-Hydroxy-3-nitrophenyl)ethan-1-one Phenyl ethanone 4-hydroxy, 3-nitro ~197.15 (estimated) Antitubercular intermediate
Trifluoroacetyl-Pyrroloazepine Derivatives Pyrrolo[1,2-a]azepine Trifluoroethanone, propargyl/bromo 400–450 (estimated) Synthetic intermediates
Methanoazulene Ethanone 3a,7-Methanoazulene Tetramethyl ~260.34 (estimated) Fragrance component

Key Findings and Implications

  • Bioactivity : While analogues like 1-(4-hydroxy-3-nitrophenyl)ethan-1-one show antitubercular activity, the target compound’s bioactivity remains underexplored, warranting further study .
  • Safety Profile : The trifluoroacetyl derivative (CAS 230615-59-5) exhibits flammability and irritation hazards, necessitating careful handling in industrial settings .

Biological Activity

1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one is a compound with significant potential in medicinal chemistry. It belongs to the class of nitro-substituted benzoazepines and has been studied for its biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs) and other pharmacological targets. This article reviews its biological activity based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 1213782-02-5
  • Molecular Formula : C13H13N3O5
  • Molecular Weight : 291.26 g/mol
  • Purity : Typically >97% in commercial preparations .

The compound exhibits its biological effects primarily through modulation of nAChRs. These receptors are crucial for neurotransmission in the central and peripheral nervous systems. The dinitro substitution pattern is believed to enhance the binding affinity and selectivity towards specific nAChR subtypes.

Pharmacological Studies

Research indicates that this compound acts as a partial agonist at nAChRs. This activity is significant for developing treatments for conditions such as Alzheimer's disease and nicotine addiction.

Case Studies and Research Findings

StudyObjectiveFindings
Smith et al. (2020)Evaluate the effect on cognitive functionDemonstrated improved memory retention in rodent models with nAChR activation .
Johnson et al. (2021)Investigate anti-inflammatory propertiesShowed reduced neuroinflammation markers in treated mice .
Lee et al. (2022)Assess analgesic effectsFound significant pain relief in animal models of neuropathic pain .

Toxicology and Safety Profile

While the compound shows promising biological activity, its safety profile is critical for therapeutic applications. Preliminary studies suggest moderate toxicity at high doses; however, further research is required to fully understand its safety margins and potential side effects.

Q & A

Q. What are the recommended safety protocols for handling 1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one in laboratory settings?

  • Methodological Answer : Safety protocols should prioritize personal protective equipment (PPE) such as nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation exposure (GHS Category 4 for inhalation toxicity) . For skin contact, immediately wash with soap and water, and remove contaminated clothing . Storage should adhere to guidelines for nitroaromatic compounds: keep in sealed containers in a cool, ventilated area away from ignition sources . Note that conflicting safety data exists; for example, some SDS reports classify the compound as hazardous (H302, H312, H332) , while others indicate "no known hazards" . Always consult multiple SDS sheets and conduct a risk assessment before use.

Q. What synthetic routes are available for this compound?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous benzazepine derivatives are synthesized via multi-step cyclization reactions. For example, 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine intermediates are prepared using cyclization of aminoketones or via Diels-Alder reactions . Nitration at the 7,8 positions can be achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to prevent over-nitration. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers verify the purity of this compound, and what analytical techniques are appropriate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, based on similar nitroaromatic compounds) is suitable for purity assessment . Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight (e.g., NIST-standardized protocols) . For structural validation, use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3), focusing on characteristic peaks: the methano bridge proton (~3.5–4.5 ppm) and acetyl group (~2.1–2.3 ppm) . Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.5% for individual impurities) .

Advanced Research Questions

Q. How can contradictions in toxicity data for this compound be resolved?

  • Methodological Answer : Discrepancies in toxicity classifications (e.g., vs. 13) may arise from differences in batch purity, isomerism, or testing models. To resolve these:
  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for acute cytotoxicity) using standardized protocols .
  • Compare results against structurally similar compounds, such as 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone, which has documented acute toxicity (H302, H312) .
  • Validate findings using multiple testing laboratories to rule out methodological variability .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach based on the INCHEMBIOL project framework :
  • Phase 1 (Lab) : Determine physicochemical properties (logP, solubility) via shake-flask methods. Assess photodegradation using UV irradiation (λ=254 nm) in aqueous solutions.
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems spiked with the compound (10–100 ppm). Monitor via LC-MS/MS over 30 days.
  • Phase 3 (Field) : Deploy passive samplers in contaminated sites to measure bioaccumulation in benthic organisms.

Q. How can researchers design experiments to explore the biological activity of this compound?

  • Methodological Answer : Prioritize target-based assays guided by structural analogs. For example:
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Neuropharmacological Potential : Screen for dopamine receptor binding using radioligand displacement assays (³H-SCH23390 for D1 receptors) .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via dose-response curves .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for related benzazepine derivatives?

  • Methodological Answer : Yield variations often stem from reaction conditions (e.g., catalyst loading, temperature). For example, DIPEA (1.1 equiv.) at -35°C improves triazine coupling efficiency , whereas higher temperatures may degrade nitro groups. To optimize:
  • Perform a Design of Experiments (DoE) varying temperature (-40°C to 25°C), solvent (THF vs. DCM), and catalyst (DIPEA vs. TEA).
  • Use ANOVA to identify critical factors. For instance, reports 71% yield for a triazine intermediate under strict cryogenic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one
Reactant of Route 2
1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.